molecular formula C21H24N4O3 B2879414 2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione CAS No. 1775554-06-7

2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2879414
CAS No.: 1775554-06-7
M. Wt: 380.448
InChI Key: JMXCFGIJBLJNMH-UHFFFAOYSA-N
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Description

The compound 2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine-dione core with two key substituents:

  • A 2,4-dimethylphenylmethyl group at position 2, which introduces lipophilic aromatic character.

This compound belongs to a broader class of pyrido[1,2-c]pyrimidine derivatives, which are frequently explored for their pharmacological properties, including CNS activity and enzyme modulation . Its synthesis likely involves multi-step protocols, such as cycloaddition or nucleophilic substitution, as seen in analogous compounds .

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-4-17-22-19(23-28-17)18-16-7-5-6-10-24(16)21(27)25(20(18)26)12-15-9-8-13(2)11-14(15)3/h8-9,11H,4-7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCFGIJBLJNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[1,2-c]pyrimidine Derivatives

Compounds sharing the pyrido[1,2-c]pyrimidine core but differing in substituents include:

  • 4-(4-Chlorophenyl)-2-{4-[4-(6-fluoro-1,2-benzoxazol)-1-piperidyl]butyl}-pyrido[1,2-c]pyrimidine-1,3-dione ():
    • Substituents: A 4-chlorophenyl group at position 4 and a benzisoxazole-piperidine moiety.
    • Bioactivity: Acts as a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor ligand.
    • Yield: 89.2% via nucleophilic substitution in DMF .
  • 4-(4-Fluorophenyl) analog ():
    • Substituents: Fluorine at the para position of the aryl group.
    • Bioactivity: Similar CNS activity but with altered pharmacokinetics due to fluorine’s electronegativity.
    • Yield: 71.1%, lower than the chlorophenyl derivative, suggesting substituent-dependent reactivity .
Compound R1 (Position 2) R2 (Position 4) Bioactivity Yield
Target Compound 2,4-Dimethylphenylmethyl 5-Ethyl-1,2,4-oxadiazol-3-yl Inferred CNS activity N/A
4-Chlorophenyl derivative Piperidyl-benzisoxazole 4-Chlorophenyl SSRI, 5-HT1A ligand 89.2%
4-Fluorophenyl derivative Piperidyl-benzisoxazole 4-Fluorophenyl SSRI, 5-HT1A ligand 71.1%

1,2,4-Oxadiazole-Containing Analogs

The 5-ethyl-1,2,4-oxadiazole group is a critical pharmacophore. Comparisons include:

  • 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-dihydropyrimidine-2-thione ():
    • Substituents: Methyl groups on both the phenyl and oxadiazole rings.
    • Properties: Increased steric hindrance but reduced metabolic stability compared to the ethyl-substituted target compound.
  • 5-Acetonyl-3-phenyl-1,2,4-oxadiazole ():
    • Substituents: Phenyl and acetonyl groups.
    • Synthesis: Prepared via a three-component cycloaddition (yield: 60–75%), highlighting the versatility of oxadiazole synthesis .

Structural Impact : The ethyl group on the target compound’s oxadiazole may enhance hydrophobic interactions in binding pockets compared to methyl or phenyl substituents .

Computational Similarity Analysis

Using Tanimoto coefficients and molecular fingerprinting ():

  • The target compound shares ~65–70% structural similarity with pyrido[1,2-c]pyrimidine-based SSRIs (e.g., derivatives), suggesting overlapping bioactivity .
  • Docking studies () indicate that minor substituent changes (e.g., ethyl vs. methyl) significantly alter binding affinities due to interactions with residues like Ser349 in 5-HT1A receptors .

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